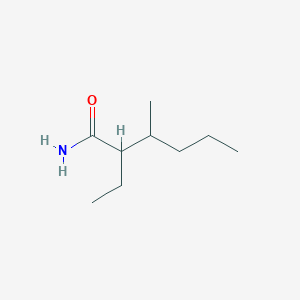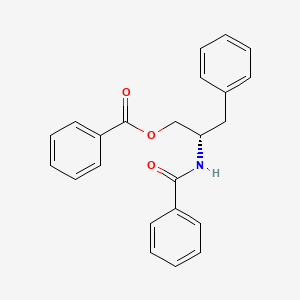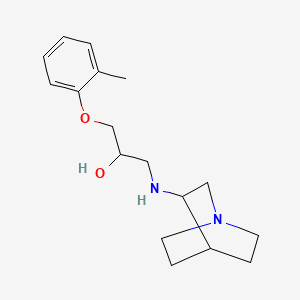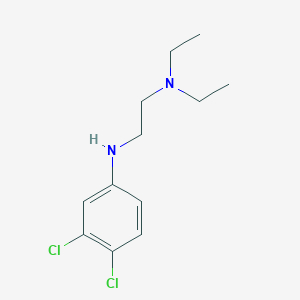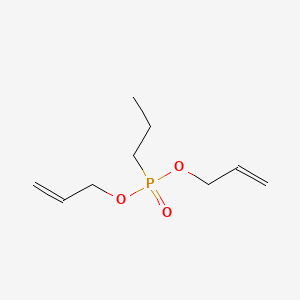
Phosphonic acid, propyl-, diallyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, propyl-, diallyl ester: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonic acids and their esters, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, propyl-, diallyl ester can be synthesized using several methods. One common method involves the Michaelis–Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the catalytic cross-coupling reaction , which involves the coupling of dialkyl phosphites with aryl or vinyl halides in the presence of a palladium catalyst . Additionally, the Mannich-type condensation can be used, where an amine, formaldehyde, and a phosphite react to form the desired ester .
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, propyl-, diallyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different oxidation states of the compound.
Substitution: In this reaction, the alkoxy group of the ester is replaced by another group, such as in the case of nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by either an acid or a base.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Oxidation and Reduction: Can produce various oxidation states of the compound.
Substitution: Results in the formation of new esters or other substituted products.
Applications De Recherche Scientifique
Phosphonic acid, propyl-, diallyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and ion exchange materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, propyl-, diallyl ester involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as a phosphate mimic , binding to enzymes and inhibiting their activity . This inhibition can occur through the formation of a stable complex with the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, allyl-, diallyl ester
- Phosphonic acid, methyl-, dimethyl ester
- Phosphonic acid, ethyl-, diethyl ester
Uniqueness
Phosphonic acid, propyl-, diallyl ester is unique due to its specific alkyl and allyl groups, which confer distinct chemical properties and reactivity compared to other phosphonic acid esters. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
73790-31-5 |
|---|---|
Formule moléculaire |
C9H17O3P |
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
1-bis(prop-2-enoxy)phosphorylpropane |
InChI |
InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5H,1-2,6-9H2,3H3 |
Clé InChI |
MIDYLAHQPJPQIV-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
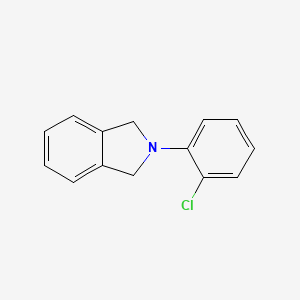
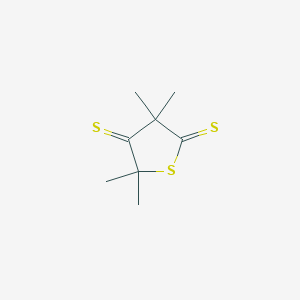

![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
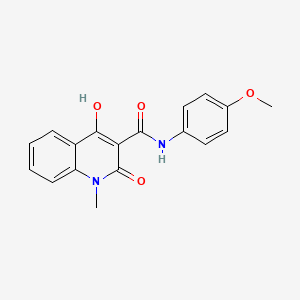
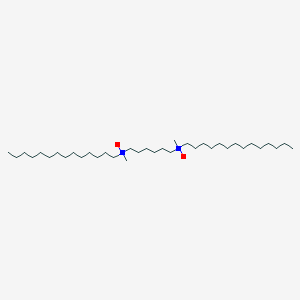
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
